Butyl butylphosphonochloridate

Description

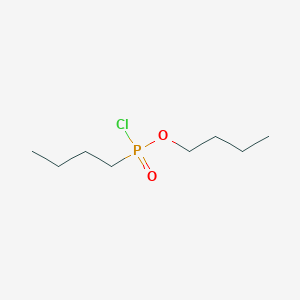

Butyl butylphosphonochloridate is an organophosphorus compound characterized by a phosphorus center bonded to two butyl groups and a chloridate group. These compounds are typically used as intermediates in synthesizing organophosphorus agents, including pesticides or nerve agents, due to their reactive phosphorus-chloride bond .

Properties

CAS No. |

54176-90-8 |

|---|---|

Molecular Formula |

C8H18ClO2P |

Molecular Weight |

212.65 g/mol |

IUPAC Name |

1-[butyl(chloro)phosphoryl]oxybutane |

InChI |

InChI=1S/C8H18ClO2P/c1-3-5-7-11-12(9,10)8-6-4-2/h3-8H2,1-2H3 |

InChI Key |

CUIDDSHBFFXVNA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(CCCC)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with Phosphorus Oxychloride

The conventional route to butyl butylphosphonochloridate involves the reaction of phosphorus oxychloride (POCl₃) with n-butanol (C₄H₉OH). This method leverages the nucleophilic substitution mechanism, where the hydroxyl group of butanol attacks the electrophilic phosphorus center, displacing chloride ions.

Reaction Conditions :

- Stoichiometry : A 1:2 molar ratio of POCl₃ to butanol is typically employed to ensure complete conversion.

- Solvent : Anhydrous benzene or toluene is used to stabilize intermediates and prevent hydrolysis.

- Catalyst : Pyridine (0.5–1.0 equivalents) is added to neutralize HCl by-products, driving the reaction forward.

Yield and Limitations :

Early implementations of this method achieved yields of 45–60%, with challenges arising from the formation of bisphosphorylated by-products (e.g., bis(butyl)phosphonochloridate). These by-products result from over-phosphorylation when excess POCl₃ reacts with intermediate monoesters.

Stepwise Phosphorylation

To mitigate by-product formation, a stepwise approach was developed:

- Mono-esterification : POCl₃ is reacted with one equivalent of butanol at 0–5°C to form monobutyl phosphorodichloridate (C₄H₉OPOCl₂).

- Di-esterification : The intermediate is then treated with a second equivalent of butanol at 25°C, yielding this compound.

Advantages :

- Reduced by-product formation (<10%) compared to single-step methods.

- Improved control over reaction kinetics.

Microchannel Reactor Technology

Enhanced Reaction Efficiency

Recent advancements employ microchannel reactors to optimize mass and heat transfer, significantly accelerating reaction rates. In this system, POCl₃ and butanol are introduced into a micromixer, where rapid turbulent flow ensures homogeneous mixing.

Key Parameters :

- Residence Time : 2–5 minutes (vs. hours in batch reactors).

- Temperature : 50–70°C, maintained via integrated cooling channels.

- Yield : 85–92%, with >95% purity.

Mechanistic Insights :

The confined geometry of microchannels minimizes side reactions by preventing localized overheating, a common issue in batch processes.

Scalability and Industrial Adoption

Pilot-scale studies demonstrate that microreactors can produce 10 kg/hr of this compound with consistent quality. This method is now preferred in pharmaceutical manufacturing due to its reproducibility and reduced waste generation.

By-product Formation and Mitigation Strategies

Identification of By-products

Common by-products include:

- Bisphosphorylated compounds : Formed via over-reaction of intermediates with POCl₃.

- Cyclic phosphates : Generated when butanol derivatives (e.g., butanediols) participate in esterification.

Analytical Characterization :

Mitigation Techniques

- Stoichiometric Control : Limiting POCl₃ to 1.1 equivalents reduces bisphosphorylation.

- Inert Atmosphere : Performing reactions under nitrogen suppresses oxidation by-products.

- Catalytic Additives : Ionic liquids (e.g., [bmim][PF₆]) enhance selectivity by stabilizing transition states.

Purification and Isolation

Distillation

Fractional distillation under reduced pressure (0.05–0.1 mmHg) effectively separates this compound (b.p. 135–138°C) from lower-boiling by-products.

Challenges :

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane eluents resolves diastereomeric mixtures, achieving >99% purity.

Optimized Protocol :

- Column Dimensions : 40 cm × 2.5 cm (ID) for 10 g crude product.

- Eluent Gradient : 10–30% ethyl acetate in hexane over 60 minutes.

Comparative Analysis of Synthesis Methods

| Parameter | Traditional Batch | Microchannel Reactor |

|---|---|---|

| Yield (%) | 45–60 | 85–92 |

| Reaction Time | 6–12 hours | 2–5 minutes |

| By-product Formation | 15–20% | <5% |

| Scalability | Moderate | High |

Table 1: Performance metrics of this compound synthesis methods.

Chemical Reactions Analysis

Types of Reactions: Butyl butylphosphonochloridate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the phosphonochloridate group can be substituted by other nucleophiles, such as amines or alcohols.

Hydrolysis: The compound can be hydrolyzed in the presence of water to form butylphosphonic acid and hydrochloric acid.

Oxidation and Reduction: The phosphorus atom can undergo oxidation or reduction reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines (e.g., methylamine) and alcohols (e.g., methanol). These reactions are typically carried out under mild conditions.

Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed:

Substitution Reactions: The major products are substituted phosphonates.

Hydrolysis: The major products are butylphosphonic acid and hydrochloric acid.

Oxidation and Reduction: The products depend on the specific reagents and conditions used.

Scientific Research Applications

Butyl butylphosphonochloridate has several applications in scientific research, including:

Organic Synthesis: It is used as a reagent in the synthesis of various organophosphorus compounds.

Biological Studies: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for the development of pharmaceuticals.

Industrial Applications: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butyl butylphosphonochloridate involves its interaction with nucleophiles, leading to the substitution of the chlorine atom in the phosphonochloridate group. This reaction can occur through an S_N2 mechanism, where the nucleophile attacks the phosphorus atom, displacing the chlorine atom. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Key Differences :

- Functional Group Reactivity: The chloridate group (Cl) in phosphonochloridates enables nucleophilic substitution reactions, making these compounds more reactive than phosphinates (which lack Cl) .

Comparison with Ester-Based Compounds

This compound differs significantly from ester solvents like butyl acrylate (CAS 141-32-2) and butyl acetate (CAS 123-86-4). The table below highlights these contrasts:

Key Insights :

- Reactivity vs. Solvency: Phosphonochloridates are reactive intermediates, whereas esters like butyl acetate serve as inert solvents. Butyl acrylate’s double bond enables polymerization, a property absent in phosphorus analogs .

- Toxicity Profile : Butyl acrylate exhibits sensitization risks (Category 1) and specific organ toxicity, while phosphorus compounds may pose acute toxicity due to reactive chlorine .

Ecological and Handling Considerations

- Environmental Impact: Phosphonochloridates are likely less biodegradable than esters like butyl acetate (readily biodegradable) but may pose higher aquatic toxicity due to chlorine content .

- Storage and Handling: Phosphonochloridates require stringent controls (e.g., moisture-free environments) compared to esters, which need ventilation to prevent flammability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.